Product packaging for (R)-2-Amino-2-(naphthalen-1-yl)acetic acid(Cat. No.:CAS No. 100896-07-9)

(R)-2-Amino-2-(naphthalen-1-yl)acetic acid

Cat. No.: B027094
CAS No.: 100896-07-9
M. Wt: 201.22 g/mol
InChI Key: SCDZHZMVNQDLCM-LLVKDONJSA-N
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Description

(R)-2-Amino-2-(naphthalen-1-yl)acetic acid is a chiral, non-proteinogenic amino acid of high value in scientific research and development. This enantiomerically pure compound serves as a critical building block in organic synthesis, particularly in the development of novel pharmaceuticals and biologically active molecules . Its naphthalene ring system provides a rigid, aromatic scaffold that can be essential for specific target interactions in drug discovery. The primary application of this (R)-enantiomer is as a precursor in the synthesis of more complex chiral compounds, leveraging its specific three-dimensional configuration to influence the biological activity and selectivity of the final product . It is widely used in medicinal chemistry for the creation of potential enzyme inhibitors and receptor ligands . The compound is also a valuable substrate in biochemical research, for instance, in studies exploring the activity and specificity of enzymes like D-amino acid oxidase . As a high-value research chemical, it is offered in various sizes from milligram to multi-kilogram quantities to support projects from initial discovery to pilot-scale production . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO2 B027094 (R)-2-Amino-2-(naphthalen-1-yl)acetic acid CAS No. 100896-07-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-2-naphthalen-1-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H,13H2,(H,14,15)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDZHZMVNQDLCM-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for R 2 Amino 2 Naphthalen 1 Yl Acetic Acid

Enantioselective Synthesis Strategies

The paramount challenge in synthesizing (R)-2-Amino-2-(naphthalen-1-yl)acetic acid lies in the precise control of its stereochemistry. To this end, several enantioselective strategies have been devised, encompassing asymmetric catalysis, chiral resolution, and asymmetric induction.

Asymmetric Catalysis Approaches in Chiral α-Amino Acid Synthesis

Asymmetric catalysis stands as one of the most efficient methods for generating chiral compounds from achiral starting materials, often utilizing only a small quantity of a chiral catalyst. umontreal.ca This approach is particularly valuable for the synthesis of non-proteinogenic α-amino acids. core.ac.uk While specific examples detailing the direct asymmetric catalytic synthesis of this compound are not extensively documented in the provided results, general principles of asymmetric catalysis for α-amino acid synthesis are well-established. These methods often involve the asymmetric alkylation of glycine (B1666218) equivalents or the asymmetric hydrogenation of dehydroamino acid precursors. core.ac.ukpsu.edu

For instance, the use of chiral transition metal complexes, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, has proven effective in the asymmetric hydrogenation of enamides to produce chiral amino acids with high enantioselectivity. psu.eduresearchgate.net Another powerful strategy involves the use of chiral phase-transfer catalysts to control the stereochemical outcome of alkylation reactions on glycine-derived Schiff bases. The development of biocatalysis, employing enzymes like transaminases, has also emerged as a green and highly selective method for producing chiral amines and amino acids. researchgate.net

Table 1: Asymmetric Catalysis Approaches

Catalytic System Reaction Type Key Features
Chiral Transition Metal Complexes (e.g., Rh, Ru with chiral ligands) Asymmetric Hydrogenation High enantioselectivity for the reduction of dehydroamino acid precursors. psu.eduresearchgate.net
Chiral Phase-Transfer Catalysts Asymmetric Alkylation Controls stereochemistry in the alkylation of glycine derivatives.
Biocatalysts (e.g., Transaminases) Asymmetric Amination Environmentally friendly and highly selective for producing chiral amines. researchgate.net

Chiral Resolution Techniques for Enantiomer Separation

For amino acids, which are amphoteric, resolution can be achieved by reacting the racemic mixture with an enantiomerically pure chiral acid or base. libretexts.org For example, a racemic mixture of 2-Amino-2-(naphthalen-1-yl)acetic acid could be resolved using a chiral base like brucine (B1667951) or a chiral acid like tartaric acid. wikipedia.org After separation of the diastereomeric salts, the desired enantiomer can be recovered by removing the resolving agent. wikipedia.org Another technique is chiral chromatography, which utilizes a chiral stationary phase (CSP) to selectively retain one enantiomer over the other. nih.gov Glycopeptide-based selectors, for instance, have been shown to be effective in the chiral resolution of aromatic amino acids. nih.govmdpi.com

Table 2: Chiral Resolution Techniques

Technique Principle Common Resolving Agents/Selectors
Diastereomeric Salt Formation Formation of diastereomers with different solubilities. wikipedia.org Tartaric acid, Brucine. wikipedia.org
Chiral Chromatography Differential interaction with a chiral stationary phase. nih.gov Glycopeptide selectors (e.g., Vancomycin). nih.govmdpi.com

Precursor-Based Synthetic Routes

The synthesis of this compound can also be achieved through the chemical modification of suitable precursors. These routes often involve the hydrolysis of ester derivatives or various functional group interconversions.

Hydrolysis of Ester Derivatives

The hydrolysis of an ester to a carboxylic acid is a fundamental transformation in organic synthesis. nih.govthieme-connect.de In the context of synthesizing this compound, a common strategy would involve the synthesis of the corresponding ester, followed by hydrolysis to yield the final product. This approach is often advantageous as esters are generally easier to purify than carboxylic acids.

For example, the synthesis of (2-naphthalen-1-yl-acetylamino)-acetic acid ethyl ester has been reported, which involves the coupling of 1-naphthaleneacetic acid and glycine ethyl ester hydrochloride. researchgate.net A similar strategy could be envisioned where a chiral precursor is used to generate the (R)-enantiomer of the ester, which is then hydrolyzed. The hydrolysis can be carried out under acidic or basic conditions. Enzymatic hydrolysis using esterases or lipases offers a mild and often stereoselective alternative. thieme-connect.de

Functional Group Interconversions for this compound

Functional group interconversion (FGI) is a broad set of reactions that convert one functional group into another. ub.eduimperial.ac.uk This strategy is crucial for accessing target molecules from readily available starting materials. The synthesis of this compound can involve several FGI steps.

One common precursor to α-amino acids is the corresponding α-keto acid. Reductive amination of an α-keto acid, such as 2-oxo-2-(naphthalen-1-yl)acetic acid, can provide the racemic amino acid, which can then be resolved. libretexts.org Alternatively, asymmetric reductive amination could directly yield the (R)-enantiomer. Another approach starts with an α-bromo carboxylic acid. Amination of α-bromo-2-(naphthalen-1-yl)acetic acid, for instance, would lead to the desired amino acid. libretexts.org To avoid multiple alkylations of the amine, the Gabriel synthesis, which utilizes a phthalimide (B116566) group as a nitrogen source, can be employed. libretexts.org

Table 3: Functional Group Interconversion Strategies

Precursor Functional Group Target Functional Group Reagents/Reaction
α-Keto acid α-Amino acid Reductive amination. libretexts.org
α-Bromo carboxylic acid α-Amino acid Amination (e.g., Gabriel synthesis). libretexts.org
Alcohol Alkyl Halide/Sulfonate TsCl, MsCl, PBr3, SOCl2. ub.edu
Nitrile Amine Reduction (e.g., LiAlH4, H2/Pd). vanderbilt.edu

Optimized Reaction Conditions and Yield Enhancement in the Synthesis of this compound

The asymmetric Strecker reaction stands out as a highly effective method for the synthesis of α-amino acids, including naphthalene-substituted analogs. This reaction, which involves the three-component condensation of an aldehyde, an amine, and a cyanide source, can be rendered highly enantioselective through the use of chiral catalysts. masterorganicchemistry.commdpi.com Optimization of reaction parameters such as the choice of catalyst, solvent, and temperature is crucial for maximizing both the chemical yield and the enantiomeric excess (ee) of the desired (R)-enantiomer.

Research into the asymmetric Strecker reaction has demonstrated that chiral Schiff base catalysts are particularly effective for the synthesis of aryl- and naphthyl-substituted amino acids. For instance, studies have shown that using a Jacobsen-type Schiff base catalyst with imines derived from 2-naphthaldehyde (B31174) can lead to high yields and excellent enantioselectivities. msu.edu The reaction mechanism is believed to involve the formation of an iminium ion, which is then attacked by a cyanide nucleophile. The chiral catalyst environment dictates the facial selectivity of the cyanide attack, leading to the preferential formation of one enantiomer. mdpi.com

Key to optimizing the synthesis is the careful selection of the reaction medium and temperature. Solvents can influence the solubility of the reactants and the conformation of the catalytic complex, thereby affecting the stereochemical outcome. mdpi.com Low temperatures are often employed to enhance enantioselectivity by reducing the kinetic energy of the system and amplifying the energetic differences between the diastereomeric transition states. msu.edu

The table below summarizes typical optimized conditions for the asymmetric Strecker synthesis of a related naphthylglycine derivative, highlighting the impact of the catalyst system on yield and enantioselectivity.

Catalyst SystemAldehydeAmine SourceCyanide SourceSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee %)Reference
Chiral Schiff Base (Jacobsen-type)2-NaphthaldehydeN/A (Imine substrate)HCNToluene-709291 msu.edu

This data is for the synthesis of the corresponding 2-naphthyl derivative, illustrating the effectiveness of the method for this class of compounds.

Furthermore, advancements in automated synthesis platforms have enabled the optimization and high-throughput screening of reaction conditions for Strecker-type syntheses, facilitating rapid identification of optimal parameters for yield enhancement. nih.gov

Recent Innovations in Preparative Chemistry of Naphthalene-Substituted α-Amino Acids

The field of synthetic organic chemistry is continually evolving, with a strong emphasis on developing more sustainable, efficient, and selective methodologies. The preparation of enantiomerically pure naphthalene-substituted α-amino acids has benefited significantly from these innovations, moving beyond classical methods towards biocatalysis and novel catalytic cascade reactions.

Biocatalysis: One of the most significant recent trends is the use of enzymes to catalyze the asymmetric synthesis of amino acids. nih.gov Transaminases (TAs) have emerged as powerful biocatalysts for the production of chiral amines and amino acids. whiterose.ac.uk In a typical transamination reaction, an amino group is transferred from a donor molecule (like L-alanine or isopropylamine) to a keto acid precursor, in this case, 2-oxo-2-(naphthalen-1-yl)acetic acid. The stereoselectivity of the enzyme dictates the configuration of the resulting amino acid. This approach offers several advantages, including mild reaction conditions (aqueous medium, room temperature), high enantioselectivity, and a reduced environmental footprint compared to many traditional chemical methods. whiterose.ac.uknih.gov

Another class of enzymes, imine reductases (IREDs), has also been successfully employed for the reductive amination of α-keto esters to produce N-substituted α-amino esters with high yields and excellent enantioselectivities. nih.gov While this produces an ester derivative, it represents a versatile and green route to the core amino acid structure.

These innovative approaches, particularly biocatalysis, are paving the way for more sustainable and efficient large-scale production of valuable chiral building blocks like this compound.

Stereochemical Control and Enantiomeric Purity Assessment in R 2 Amino 2 Naphthalen 1 Yl Acetic Acid Research

Methodologies for Enantiomeric Excess Determination

Determining the enantiomeric excess (e.e.) is a crucial step to quantify the purity of an enantiomer in a mixture. For (R)-2-Amino-2-(naphthalen-1-yl)acetic acid, this ensures that the desired (R)-enantiomer is present in a significantly higher proportion than its (S)-counterpart.

Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation and quantification of enantiomers, and it is a principal method for assessing the enantiomeric purity of this compound. The technique relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and thus, their separation.

The separation of amino acid enantiomers, including aryl-substituted ones like this compound, can be achieved through two main HPLC strategies: the indirect method and the direct method. The indirect method involves derivatizing the amino acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. nih.gov However, the direct method using a chiral stationary phase is more common due to its convenience. nih.gov

A variety of CSPs are commercially available and have been successfully employed for the separation of chiral amino acids. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., cellulose tris(3,5-dimethylphenylcarbamate)), are widely used and have shown success in resolving a broad range of racemates. nih.gov Crown ether-based stationary phases are particularly effective for the enantioseparation of compounds with primary amine groups. nih.gov For amino acids, macrocyclic glycopeptide-based CSPs are also highly effective.

The choice of mobile phase is critical for achieving optimal separation. A typical approach involves screening different mobile phases, often mixtures of a non-polar solvent like hexane (B92381) or heptane (B126788) with a more polar alcohol such as isopropanol (B130326) or ethanol. The mobile phase composition is meticulously optimized to maximize the resolution between the enantiomeric peaks. In some cases, changing the organic modifier, for instance from an alcohol to acetonitrile (B52724) or methanol, can dramatically alter the separation factor and resolution. youtube.com

The following table outlines common types of chiral stationary phases and their typical mobile phases used for the separation of amino acid enantiomers, which would be applicable for the analysis of this compound.

Chiral Stationary Phase (CSP) TypeCommon Mobile PhasesPrinciple of Separation
Polysaccharide-based (e.g., cellulose or amylose derivatives)Hexane/Isopropanol, Ethanol/AcetonitrileHydrogen bonding, π-π interactions, steric hindrance
Macrocyclic Glycopeptide-based (e.g., Teicoplanin, Vancomycin)Methanol/Water, Acetonitrile/Water with additivesComplex formation, hydrogen bonding, ionic interactions
Crown Ether-basedMethanol/Water with acidic modifier (e.g., perchloric acid)Host-guest complexation with the primary amine group
Pirkle-type (e.g., (R,R)-Whelk-O 1)Hexane/Isopropanol, Hexane/Ethanolπ-π interactions, hydrogen bonding, dipole-dipole interactions

This table presents a generalized overview of chiral HPLC conditions applicable to amino acid enantiomers.

Polarimetry is a classical and valuable technique for the stereochemical analysis of chiral compounds like this compound. It measures the rotation of plane-polarized light as it passes through a solution of a chiral substance. Each enantiomer of a chiral molecule rotates the plane of polarized light to an equal but opposite degree. The (R)-enantiomer will rotate light in one direction (either dextrorotatory, +, or levorotatory, -), while the (S)-enantiomer will rotate it in the opposite direction by the same magnitude.

The specific rotation, [α], is a characteristic physical property of a chiral compound and is dependent on the temperature, the wavelength of the light used (typically the sodium D-line at 589 nm), the solvent, and the concentration of the sample. For a pure enantiomer, the measured specific rotation will be at its maximum value. The enantiomeric excess of a sample can be determined by comparing its measured specific rotation to the specific rotation of the pure enantiomer using the following formula:

e.e. (%) = ([α]observed / [α]max) x 100

A racemic mixture, which contains equal amounts of both enantiomers, will have an observed optical rotation of zero, as the rotations from each enantiomer cancel each other out. reddit.com This principle is often used to confirm the successful synthesis of a racemic sample or to monitor the progress of a resolution process. While a specific rotation value for this compound is not consistently reported across publicly available scientific literature, polarimetry remains a fundamental tool for its stereochemical characterization.

Absolute Configuration Assignment Techniques

Assigning the absolute configuration of a chiral molecule, i.e., the actual three-dimensional arrangement of its atoms, is a critical aspect of stereochemical analysis. For this compound, this definitively confirms the 'R' designation.

Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chiral sample. A CD spectrum is a plot of this difference in absorption versus wavelength. Chiral molecules, particularly those containing chromophores, will exhibit a characteristic CD spectrum.

The naphthalene (B1677914) moiety in this compound is a strong chromophore, making this compound an excellent candidate for analysis by CD spectroscopy. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the stereochemistry of the molecule. The spectrum of the (R)-enantiomer will be a mirror image of the spectrum of the (S)-enantiomer.

The experimental CD spectrum can be compared to the spectra of known related compounds or to theoretically calculated spectra to assign the absolute configuration. The solvent can influence the CD spectrum by affecting the conformation of the molecule, and thus measurements are often conducted in various solvents to gain a more complete understanding of the molecule's chiroptical properties. For instance, studies on other chiral molecules have shown that changes in solvent, such as from phosphate (B84403) buffer to acetic acid, can lead to observable differences in the CD spectrum, reflecting subtle conformational changes. researchgate.net

In modern stereochemical analysis, theoretical calculations have become an indispensable tool for the elucidation of absolute configuration, often used in conjunction with experimental techniques like CD spectroscopy. Time-Dependent Density Functional Theory (TDDFT) is a quantum chemical method that can be used to predict the CD spectrum of a chiral molecule with a given absolute configuration.

The process involves first performing a conformational analysis of the molecule to identify its most stable conformers. Then, the CD spectrum for each of these conformers is calculated using TDDFT. A Boltzmann-weighted average of the individual spectra is then computed to generate the final theoretical CD spectrum. By comparing the theoretically calculated spectrum for the (R)-configuration of 2-Amino-2-(naphthalen-1-yl)acetic acid with the experimentally measured CD spectrum, a confident assignment of the absolute configuration can be made. If the theoretical and experimental spectra match, the assigned absolute configuration is correct.

A similar approach involves the calculation of other chiroptical properties, such as NMR chemical shifts. For example, a method for assigning the absolute configuration of chiral primary amines involves reacting the amine with a chiral derivatizing agent and then comparing the experimental NMR chemical shift differences with those calculated using DFT. researchgate.net This highlights the power of combining experimental data with theoretical calculations for unambiguous stereochemical assignment.

The following table summarizes the key aspects of these absolute configuration assignment techniques.

TechniquePrincipleApplication to this compound
Circular Dichroism (CD) SpectroscopyDifferential absorption of left and right circularly polarized light by a chiral molecule.The naphthalene chromophore provides a strong signal. The experimental spectrum is compared to that of known compounds or theoretical calculations.
Theoretical Calculations (TDDFT)Quantum chemical prediction of chiroptical properties (e.g., CD spectrum, optical rotation) for a specific absolute configuration.A theoretical CD spectrum for the (R)-configuration is calculated and compared with the experimental spectrum for definitive assignment.

This table provides a summary of the principles and applications of the discussed techniques for absolute configuration assignment.

Control of Racemization During Synthesis and Handling of this compound

Racemization, the conversion of an enantiomerically pure or enriched sample into a racemic mixture, is a significant concern during the synthesis, purification, and storage of chiral compounds. The stereocenter of amino acids can be susceptible to racemization, particularly under harsh conditions such as high temperatures or extreme pH.

The hydrogen atom at the α-carbon of an amino acid is weakly acidic and can be abstracted by a base, leading to the formation of a planar carbanion intermediate. Reprotonation of this intermediate can occur from either side with equal probability, resulting in a racemic mixture. For this compound, maintaining the stereochemical integrity of the chiral center is crucial.

Several strategies can be employed to control racemization:

Mild Reaction Conditions: During synthesis, it is essential to use mild reaction conditions, avoiding high temperatures and strong acids or bases whenever possible.

Protecting Groups: The use of appropriate protecting groups for the amino and carboxyl functionalities can reduce the lability of the α-proton and thus suppress racemization.

Control of pH: Careful control of pH during reactions, extractions, and storage is critical. For instance, storing the amino acid in a neutral or slightly acidic solution is generally preferred over basic conditions.

Aprotic Solvents: In certain reactions, the use of aprotic solvents can minimize the risk of proton exchange that can lead to racemization.

By implementing these control measures, the stereochemical purity of this compound can be preserved throughout its chemical manipulation and storage.

Applications of R 2 Amino 2 Naphthalen 1 Yl Acetic Acid As a Chiral Building Block

Synthesis of Complex Chiral Molecules

The unique structural features of (R)-2-amino-2-(naphthalen-1-yl)acetic acid, often referred to as (R)-1-naphthylglycine, provide a versatile scaffold for constructing intricate molecular architectures. The presence of two distinct functional groups, the amine and the carboxylic acid, allows for selective modifications, leading to a wide array of derivatives.

The carboxylic acid and amino moieties of this compound are readily converted into ester and amide functionalities, respectively. These derivatizations are fundamental steps in modifying the compound's physical and chemical properties and for its incorporation into larger molecular frameworks.

Standard esterification procedures, such as reaction with an alcohol (e.g., methanol) in the presence of a catalyst like trimethylchlorosilane, can be employed to produce the corresponding alkyl esters. For instance, the synthesis of amino acid methyl esters is a well-established method for protecting the carboxylic acid group or for creating intermediates for further reactions. nih.gov

Amide bond formation can be achieved by activating the carboxylic acid, for example with thionyl chloride or oxalyl chloride to form an acyl chloride, followed by reaction with an amine. A one-pot method has been described for the synthesis of 2-(naphthalen-1-yl)acetamide from the related 2-(naphthalen-1-yl)acetic acid, demonstrating a straightforward pathway to primary amides. nih.gov This methodology can be extended to form a diverse range of N-substituted amides by using primary or secondary amines in the coupling step. These derivatization reactions provide access to a library of analogues with potential applications in various fields of chemical research.

Table 1: Representative Amide and Ester Analogues This table is generated based on established chemical derivatization methods.

Derivative NameStructureFunctional Group
Methyl (R)-2-amino-2-(naphthalen-1-yl)acetateMethyl (R)-2-amino-2-(naphthalen-1-yl)acetateEster
(R)-2-Amino-2-(naphthalen-1-yl)acetamide(R)-2-Amino-2-(naphthalen-1-yl)acetamideAmide
Ethyl (R)-2-amino-2-(naphthalen-1-yl)acetateEthyl (R)-2-amino-2-(naphthalen-1-yl)acetateEster
(R)-N-Benzyl-2-amino-2-(naphthalen-1-yl)acetamide(R)-N-Benzyl-2-amino-2-(naphthalen-1-yl)acetamideAmide

The incorporation of unnatural amino acids like (R)-1-naphthylglycine into peptide sequences is a key strategy for developing peptidomimetics with enhanced properties. nih.gov These modified peptides can exhibit increased resistance to proteolytic degradation, improved conformational stability, and altered receptor binding affinities compared to their natural counterparts. nih.gov

While direct examples of the incorporation of this compound into specific peptide sequences are not widely reported in publicly available literature, its structure makes it an ideal candidate for such applications. The bulky naphthalene (B1677914) side chain can be used to enforce specific backbone conformations or to make critical contacts within a receptor's binding pocket. Methods like solid-phase peptide synthesis (SPPS) can be adapted to include such non-natural amino acids. nih.gov

Furthermore, the naphthalene scaffold is present in complex synthetic molecules with peptide-like structures. For example, a patent describes the compound 4-acetyl-N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]-1-naphthalene-carboxamide, highlighting the utility of the naphthalene ring system in constructing elaborate peptidomimetic architectures. google.com The use of (R)-1-naphthylglycine could introduce crucial stereochemical control into similar molecules, influencing their biological activity.

Role in Pharmaceutical Research and Development of Novel Drug Candidates

Chiral building blocks are paramount in the development of new pharmaceuticals, as the stereochemistry of a drug molecule often dictates its efficacy and safety. This compound, with its defined stereocenter and aromatic system, is a promising starting point for the generation of new drug candidates.

The naphthalene moiety is a common feature in many biologically active compounds. Research has shown that metal complexes of naphthalene-based acetic acids exhibit a range of biological activities, underscoring the importance of this structural motif. nih.gov The this compound scaffold can serve as a precursor to a variety of bioactive molecules. For instance, complex structures like 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ols have been synthesized and shown to possess pesticidal properties, demonstrating the value of the naphthalene core in generating biologically active agents. tandfonline.com By starting with an enantiomerically pure building block like (R)-1-naphthylglycine, chemists can synthesize stereochemically defined target molecules, which is crucial for optimizing interactions with biological targets and generating potent lead compounds for drug discovery programs.

This compound is particularly relevant in the design of ligands for specific biological targets, notably G protein-coupled receptors (GPCRs). The orphan receptor GPR139, which is primarily expressed in the central nervous system, has been identified as a receptor for aromatic amino acids like L-tryptophan and L-phenylalanine. nih.govnih.gov

Given that this compound is a structural analogue of these endogenous ligands, it represents an excellent scaffold for designing potent and selective GPR139 modulators. Research in this area has led to the synthesis of compounds like (2-naphthalen-1-yl-acetylamino)-acetic acid ethyl ester, which was investigated in the context of developing GPR139 agonists. nih.gov The activation of GPR139 has been linked to potential therapeutic applications in neurological and metabolic disorders, making the design of novel ligands for this receptor an active area of research. nih.gov The rigid naphthalene group and the chiral center of (R)-1-naphthylglycine allow for precise structural modifications to probe the ligand-binding pocket of GPR139 and to develop tools for mechanistic studies of this receptor.

Table 2: Research Findings on GPR139 and Related Ligands

FindingSignificanceReference(s)
GPR139 is an orphan GPCR activated by aromatic amino acids (L-Trp, L-Phe).Establishes a basis for designing ligands based on aromatic amino acid scaffolds. nih.govnih.gov
GPR139 is also activated by peptides like ACTH and α-MSH.Suggests a complex pharmacology and potential for diverse ligand types. nih.gov
A (2-naphthalen-1-yl-acetylamino)-acetic acid derivative was synthesized for GPR139 studies.Demonstrates the use of the naphthalene scaffold in creating GPR139-targeted compounds. nih.gov
GPR139 is expressed in brain regions relevant to motor control and metabolism.Highlights the potential therapeutic relevance of GPR139 modulators. nih.gov

Mechanistic Investigations Involving R 2 Amino 2 Naphthalen 1 Yl Acetic Acid

Studies on Reaction Pathways and Kinetics of Transformations Involving the Compound

Detailed kinetic studies and reaction pathway elucidation for transformations specifically involving (R)-2-Amino-2-(naphthalen-1-yl)acetic acid are not extensively documented in publicly available literature. However, based on the reactivity of analogous α-amino acids and naphthalene (B1677914) derivatives, several key reaction pathways can be inferred.

One of the most relevant transformations for this class of compounds is enzymatic kinetic resolution. The resolution of racemic mixtures of amino acid esters is a common strategy to obtain enantiomerically pure L- or D-amino acids. Lipases are frequently employed for this purpose, selectively hydrolyzing one enantiomer of the amino acid ester, allowing for the separation of the unreacted ester and the hydrolyzed acid. For instance, lipases from Pseudomonas and Rhizopus species have demonstrated high reactivity and selectivity in the hydrolysis of L-amino acid esters. nih.gov The kinetics of such resolutions are typically governed by Michaelis-Menten kinetics, where the enzyme's affinity for the substrate (K_m) and the catalytic rate (k_cat) are key parameters. The enantioselectivity of the lipase (B570770) is a crucial factor, often expressed as the enantiomeric ratio (E), which is the ratio of the specificity constants (k_cat/K_m) for the two enantiomers.

Another potential reaction pathway involves the derivatization of the amino or carboxylic acid functionalities. For example, the synthesis of (2-naphthalen-1-yl-acetylamino)-acetic acid ethyl ester involves the coupling of 1-naphthaleneacetic acid with glycine (B1666218) ethyl ester hydrochloride. This reaction proceeds via the activation of the carboxylic acid, for instance with a carbodiimide, followed by nucleophilic attack by the amino group of the glycine derivative.

Furthermore, radical reactions have been observed with related naphthalene compounds like 1-naphthaleneacetic acid (NAA). Pulse radiolysis studies have shown that hydroxyl radicals can add to the naphthalene ring, forming a hydroxyl adduct radical. This suggests that under certain conditions, this compound could also undergo transformations initiated by radical species.

Influence of Stereochemistry on Reaction Outcomes and Selectivity

The stereochemistry at the α-carbon of this compound is a critical determinant of its reactivity and the selectivity of its transformations, particularly in enzyme-catalyzed reactions. The "R" configuration dictates the specific three-dimensional arrangement of the amino, carboxylic acid, and naphthalen-1-yl groups, which in turn governs how the molecule interacts with the chiral environment of an enzyme's active site.

In enzymatic kinetic resolutions, the stereoselectivity of the enzyme is paramount. For example, a lipase might preferentially bind and hydrolyze the ester of the (S)-enantiomer, leaving the (R)-enantiomer unreacted, or vice versa. This selectivity arises from the specific interactions, such as hydrogen bonding and hydrophobic interactions, between the substrate and the amino acid residues lining the enzyme's active site. The bulky naphthalen-1-yl group likely plays a significant role in the orientation of the molecule within the active site, influencing which enantiomer is favorably positioned for catalysis.

The principles of stereoselective synthesis are also central to the preparation of enantiomerically pure this compound. Asymmetric synthesis methods often employ chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction. For instance, the asymmetric synthesis of tailor-made amino acids can be achieved using chiral Ni(II) complexes of Schiff bases. These complexes create a chiral environment that directs the approach of reagents, leading to the preferential formation of one enantiomer over the other.

Interaction Mechanisms with Molecular Targets in Biological Systems (Focus on binding and modulation, not therapeutic effects)

While specific studies on the interaction of this compound with particular biological targets are not readily found in the reviewed literature, the structural features of the molecule suggest potential binding interactions with proteins. The presence of both a primary amine and a carboxylic acid group allows for the formation of salt bridges and hydrogen bonds with appropriate residues on a protein surface. The large, hydrophobic naphthalene ring can participate in π-stacking interactions with aromatic amino acid side chains like phenylalanine, tyrosine, or tryptophan, or fit into hydrophobic pockets within a protein's binding site.

Binding Affinity Studies with Model Proteins (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC))

Direct experimental data from Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) studies for this compound are not available in the public domain. However, these techniques are powerful tools for characterizing the binding of small molecules to proteins and would be highly applicable to studying this compound.

Surface Plasmon Resonance (SPR) is an optical technique used to monitor molecular interactions in real-time without the need for labeling. nih.gov In a hypothetical SPR experiment, a model protein would be immobilized on a sensor chip. A solution of this compound would then be flowed over the chip. Any binding between the compound and the protein would cause a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity.

Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon the binding of a ligand to a macromolecule. In an ITC experiment, a solution of this compound would be titrated into a solution containing a model protein. The heat released or absorbed during the binding event would be measured. Analysis of the ITC data can provide a complete thermodynamic profile of the interaction, including the binding affinity (K_a), the enthalpy change (ΔH), and the stoichiometry of binding (n). From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can also be calculated, providing deeper insights into the driving forces of the binding interaction.

The following table illustrates the type of data that could be obtained from such studies:

TechniqueParameterDescriptionHypothetical Value
SPRk_a (M⁻¹s⁻¹)Association rate constant1 x 10⁴
k_d (s⁻¹)Dissociation rate constant1 x 10⁻³
K_D (M)Equilibrium dissociation constant (k_d/k_a)1 x 10⁻⁷
ITCK_a (M⁻¹)Association constant (1/K_D)1 x 10⁷
ΔH (kcal/mol)Enthalpy change-5
nStoichiometry of binding1
ΔG (kcal/mol)Gibbs free energy change-9.55
TΔS (kcal/mol)Entropy change-4.55

This table presents hypothetical data for illustrative purposes, as no specific experimental data for this compound was found.

Structural Modifications and Analog Development from R 2 Amino 2 Naphthalen 1 Yl Acetic Acid

Synthesis of Hydroxynaphthyl-Substituted Amino Acid Derivatives

An efficient method for the synthesis of hydroxynaphthyl-substituted glycine (B1666218) derivatives involves a one-pot, modified Mannich reaction. unideb.huresearchgate.net This three-component condensation utilizes a naphthol (either 1-naphthol or 2-naphthol), glyoxylic acid, and a nitrogen source like benzyl carbamate. researchgate.net The reaction proceeds via an acid-catalyzed α-amidoalkylation of the electron-rich naphthol ring. researchgate.net

For instance, the reaction of 2-naphthol with glyoxylic acid and benzyl carbamate in refluxing methanol, catalyzed by p-toluenesulfonic acid (PTSA), yields methyl 2-(benzyloxycarbonylamino)-2-(2'-hydroxynaphthalen-1'-yl)acetate. researchgate.net Subsequent removal of the benzyloxycarbonyl protecting group via catalytic hydrogenation affords the final amino ester. researchgate.net A similar strategy can be applied starting with 1-naphthol to produce the corresponding 2-amino-2-(1'-hydroxynaphthalen-2'-yl)acetic acid derivatives. researchgate.net The enantiomers of these racemic products have been successfully separated using semipreparative HPLC on chiral columns. researchgate.net

This synthetic approach provides a direct and efficient pathway to hydroxynaphthyl-substituted α-amino acids, which are valuable intermediates for further structural modification.

Table 1: Synthesis of Hydroxynaphthyl-Substituted Glycine Derivatives via Modified Mannich Reaction This table summarizes the reaction conditions and yields for the synthesis of key intermediates in the preparation of hydroxynaphthyl-substituted amino acids.

Starting Naphthol Nitrogen Source Solvent Catalyst Product Yield (%)
2-Naphthol Benzyl carbamate Methanol PTSA Methyl 2-(benzyloxycarbonylamino)-2-(2'-hydroxynaphthalen-1'-yl)acetate 69% researchgate.net
2-Naphthol Benzyl carbamate Ethanol PTSA Ethyl 2-(benzyloxycarbonylamino)-2-(2'-hydroxynaphthalen-1'-yl)acetate 34% researchgate.net
1-Naphthol Benzyl carbamate Methanol PTSA Methyl 2-(benzyloxycarbonylamino)-2-(1'-hydroxynaphthalen-2'-yl)acetate 53% researchgate.net

Development of Naphthalene-Based Heterocyclic Systems and their Chemical Reactivity

The naphthalene (B1677914) ring system is a foundational component in the synthesis of a wide variety of heterocyclic compounds. nih.gov Its aromatic nature and reactivity allow for its incorporation into fused or substituted heterocyclic systems, leading to molecules with significant biological and photophysical properties. nih.govnih.gov The chemical reactivity of naphthalene derivatives, including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions, provides versatile routes for constructing complex molecular architectures. libretexts.orgthieme-connect.com

Naphthalene serves as a key scaffold in drug design, and its fusion with various heterocyclic rings such as pyrazole, pyran, pyridine, and azepine has generated compounds with potent antitumor and anti-inflammatory activities. nih.gov For example, novel naphthalene-heterocycle hybrids have been synthesized through tandem reactions of naphthalene-containing precursors like 3-formyl-4H-benzo[h]chromen-4-one with different nucleophilic reagents. nih.gov

The development of these systems often involves multi-step reaction sequences. For instance, the synthesis of 14-aza-12-oxasteroids utilizes a naphthalene starting material which undergoes a Bucherer conversion to a naphthylamine, followed by regioselective C-acetylation, reduction, and finally a double intramolecular cyclization to build the complex tetracyclic steroidal system. mdpi.com Similarly, transition metal-catalyzed coupling reactions and classical ring closure methods have been employed to anneal heterocyclic moieties to a central naphthalene ring, creating novel push-pull dyes for potential use as molecular probes. nih.govresearchgate.net The inherent reactivity of the naphthalene core makes it a valuable synthon for generating diverse libraries of heterocyclic compounds for biological screening. nih.govmdpi.com

Table 2: Examples of Heterocyclic Systems Derived from Naphthalene Scaffolds This table showcases various heterocyclic systems that have been successfully synthesized by incorporating a naphthalene moiety.

Naphthalene Precursor Type Reactant(s) Resulting Heterocyclic System Reference
3-Formylchromone Cyanoacetanilides Nicotinonitrile nih.gov
3-Formylchromone Cyanoacetic acid hydrazide Pyrazolopyridine nih.gov
3-Formylchromone Hydrazine Pyrazole nih.gov
2-Naphthols Oxo-acids (multi-step) 14-Aza-12-oxasteroid mdpi.com
2,6-Disubstituted Naphthalene Ethyl trifluoroacetate Fused γ-pyridone researchgate.net

Exploration of Structure-Activity Relationships for Research Probes and Tool Compounds

The systematic modification of naphthalene-based compounds is a cornerstone of developing potent and selective research probes and tool compounds. mdpi.com Structure-activity relationship (SAR) studies investigate how changes in a molecule's chemical structure affect its biological or pharmacological activity. For naphthalene derivatives, these studies often focus on the nature and position of substituents on the aromatic rings and modifications to side chains. mdpi.comuchicago.edu

Lipophilicity, quantified by the logarithmic partition coefficient (LogP), is a critical physicochemical property influencing the ability of a compound to penetrate bacterial membranes and exert antimicrobial effects. mdpi.com SAR analysis of dihydroxynaphthalene-derivative bis-quaternary ammonium compounds (bis-QACs) revealed that lipophilicity, along with structural symmetry, had a significant influence on antibacterial performance. mdpi.com

In another study on a series of naphthalen-1-yl-acetic acid hydrazides, Quantitative Structure-Activity Relationship (QSAR) investigations were performed to correlate structural features with antimicrobial activity. ekb.eg The findings highlighted the importance of the partition coefficient (log P), the energy of the highest occupied molecular orbital (HOMO), and various topological parameters in describing the compounds' activity. ekb.eg This indicates that both the lipophilic/hydrophilic balance and the electronic properties of the molecule are key determinants of its biological function.

Furthermore, the naphthalene moiety itself is often crucial for activity. In the development of inhibitors for human equilibrative nucleoside transporters (ENTs), replacing a naphthalene group with a benzene ring was found to abolish the inhibitory effects, demonstrating the essential contribution of the larger aromatic system to molecular recognition and binding. ekb.eg The unique photophysical properties of the naphthalene ring, such as strong fluorescence and high quantum yield, also make it an excellent scaffold for the construction of fluorescent probes for detecting ions and biomolecules. nih.govresearchgate.net

Table 3: Key Parameters in Structure-Activity Relationships of Naphthalene Derivatives This table outlines important molecular descriptors and their influence on the biological activity of naphthalene-based compounds as identified in SAR and QSAR studies.

Structural/Physicochemical Parameter Influence on Biological Activity Compound Class Studied Reference
Lipophilicity (LogP) Influences antibacterial performance by affecting membrane penetration. Dihydroxynaphthalene-derivative bis-QACs mdpi.com
Partition Coefficient (log P) Important descriptor for antimicrobial activity. Naphthalen-1-yl-acetic acid hydrazides ekb.eg
HOMO Energy Electronic properties significantly contribute to antimicrobial activity. Naphthalen-1-yl-acetic acid hydrazides ekb.eg
Naphthalene Core vs. Benzene Core Replacement of naphthalene with benzene abolished inhibitory effects on ENTs. Naphthalene-triazine amine derivatives ekb.eg
Side Chain Modification Modifications to the acetic acid side chain (e.g., esters, amides) retained plant growth-regulator activity. 1-Naphthaleneacetic acid derivatives uchicago.edu

Future Directions and Emerging Research Areas

Development of Greener and More Sustainable Synthetic Routes for (R)-2-Amino-2-(naphthalen-1-yl)acetic acid

A significant push in this direction is the exploration of biocatalytic methods. The use of enzymes, such as transaminases, offers a promising alternative to traditional chemical synthesis. researchgate.netuni-graz.at These enzymes can catalyze the asymmetric amination of a corresponding keto acid precursor with high enantioselectivity, often under mild aqueous conditions. researchgate.netrsc.org This approach not only circumvents the need for harsh reagents and protecting group strategies but also aligns with the principles of green chemistry by utilizing renewable catalysts. researchgate.net The development of robust and highly specific enzymes tailored for the synthesis of this compound is a key area of ongoing research. uni-graz.at

Furthermore, chemo-enzymatic strategies, which combine the advantages of both chemical and biological catalysis, are being investigated. nih.gov For instance, a chemical step could be used to efficiently generate a key precursor, which is then converted to the final chiral amino acid using an enzymatic step. This synergistic approach can lead to shorter, more efficient, and sustainable synthetic routes.

Exploration of Novel Catalytic Transformations and Methodologies

The development of novel catalytic systems for the asymmetric synthesis of α-aryl amino acids is a vibrant area of research, with direct implications for the production of this compound. organic-chemistry.orgprismbiolab.com Future methodologies are expected to offer higher efficiency, broader substrate scope, and greater stereocontrol.

One promising avenue is the use of transition-metal catalysis. Catalysts based on earth-abundant metals like iron are gaining attention for their ability to facilitate C-H activation and amination reactions. prismbiolab.com The direct amination of the α-position of a carboxylic acid derivative using an iron-nitrene catalyst represents a powerful and direct approach to synthesizing α-amino acids. prismbiolab.com Adapting such methods for the enantioselective synthesis of this compound could significantly streamline its production.

Chiral phase-transfer catalysis is another area with considerable potential. This technique utilizes a chiral catalyst to control the stereochemistry of a reaction occurring between two phases, offering a mild and efficient way to synthesize enantiomerically enriched compounds. organic-chemistry.org The application of such catalysts to the alkylation or arylation of glycine (B1666218) derivatives could provide a versatile route to a wide range of non-proteinogenic amino acids, including the title compound.

Moreover, the development of novel chiral ligands for metal catalysts continues to be a central theme. nih.gov Ligands that can create a highly specific and effective chiral environment around the metal center are crucial for achieving high enantioselectivity in catalytic asymmetric reactions. nih.gov Research into new ligand architectures will undoubtedly lead to more efficient and selective methods for synthesizing this compound.

Integration into High-Throughput Screening and Combinatorial Chemistry Libraries for Discovery Research

The unique structural and conformational properties conferred by the naphthalene (B1677914) moiety make this compound an attractive scaffold for inclusion in chemical libraries used for drug discovery. High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds for biological activity against a specific target. vipergen.com

The incorporation of this compound and its derivatives into combinatorial chemistry libraries can generate a diverse set of molecules for screening. These libraries can be designed to explore a wide range of chemical space around the core naphthyl-amino acid structure. The resulting compounds could be screened for activity against various biological targets, including enzymes and receptors.

DNA-encoded libraries (DELs) represent a particularly powerful technology for drug discovery. vipergen.com In this approach, each small molecule in a library is attached to a unique DNA tag that encodes its chemical structure. This allows for the screening of massive libraries in a single experiment. The development of synthetic methods to incorporate this compound into DELs would enable the rapid identification of novel bioactive compounds containing this valuable fragment.

Advanced Spectroscopic Characterization Techniques for Complex Derivatization Products and Reaction Intermediates

As the synthesis of more complex derivatives of this compound is explored, the need for sophisticated analytical techniques for their characterization becomes paramount. Advanced spectroscopic methods are crucial for elucidating the structure of these new molecules and for understanding the mechanisms of the reactions used to create them.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for structural determination. One-dimensional (¹H and ¹³C) and two-dimensional NMR techniques (such as COSY, HSQC, and HMBC) are essential for assigning the chemical shifts of the naphthalene ring protons and carbons, as well as for confirming the connectivity of atoms within complex derivatives. nih.govresearchgate.netnih.govchemicalbook.com Future research will likely involve the use of advanced NMR experiments to study the conformational preferences and intermolecular interactions of these molecules.

Mass Spectrometry (MS) plays a critical role in determining the molecular weight and elemental composition of new compounds. oup.comnih.govcreative-proteomics.comrsc.orgut.ee High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the identity of synthesized molecules with high accuracy. acs.org Tandem mass spectrometry (MS/MS) can provide valuable structural information by fragmenting the parent ion and analyzing the resulting daughter ions. rsc.orgut.ee This technique is especially useful for characterizing reaction intermediates and for sequencing peptides that incorporate this compound.

Q & A

Q. What are the primary synthetic routes for (R)-2-Amino-2-(naphthalen-1-yl)acetic acid, and how do they ensure stereochemical control?

The synthesis often involves multi-step organic reactions or enzymatic catalysis. One method uses hydantoin intermediates derived from naphthaldehyde, followed by hydrolysis under basic conditions (e.g., NaOH) to yield the amino acid. For example, 2-hydroxy-1-naphthaldehyde can be converted to a methoxynaphthyl hydantoin intermediate, which is hydrolyzed and subsequently deprotected to yield the target compound . Enzymatic approaches, such as nitrilase-catalyzed dynamic kinetic resolution, are also employed to achieve high enantiomeric excess. These enzymes selectively hydrolyze nitriles or amides, leveraging differences in substrate-enzyme affinity to favor the (R)-enantiomer .

Q. Which characterization techniques are critical for verifying the structure and purity of this compound?

X-ray crystallography (using programs like SHELX) is essential for resolving stereochemistry and confirming the absolute configuration . Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1^1H and 13^{13}C NMR, identifies functional groups and naphthalene ring substitution patterns. High-resolution mass spectrometry (HRMS) and chiral HPLC further validate molecular weight and enantiopurity. For hygroscopic or oxidation-sensitive batches, moisture-controlled storage (-20°C, desiccated) is recommended to maintain stability .

Q. How should researchers handle and store this compound to prevent degradation?

Store the compound in airtight, corrosion-resistant containers under inert gas (e.g., nitrogen). Optimal conditions include temperatures ≤ -20°C, protection from light, and low humidity to avoid hydrolysis or racemization. For short-term use, aliquots should be equilibrated to room temperature in a desiccator to minimize moisture uptake .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and enantioselectivity in enzymatic synthesis?

Key parameters include pH (7.5–8.5), temperature (20–40°C), and substrate-to-enzyme ratio. For nitrilase-based systems, pre-incubating the enzyme with ammonium chloride enhances activity, while stepwise addition of substrates reduces inhibition. Screening mutant nitrilase libraries or using immobilized enzymes in flow reactors can further improve turnover and scalability . Kinetic studies comparing nitrile vs. amide substrates may reveal rate-limiting steps, guiding pathway selection .

Q. How can contradictions between spectroscopic data and crystallographic results be resolved during structural validation?

Discrepancies often arise from dynamic molecular conformations in solution (observed in NMR) versus static crystal packing. To address this:

  • Perform variable-temperature NMR to assess conformational flexibility.
  • Compare experimental X-ray diffraction data with DFT-calculated molecular geometries.
  • Use complementary techniques like circular dichroism (CD) to probe chiral environments in solution .

Q. What strategies are effective for incorporating this compound into peptide-based drug candidates while preserving stereochemical integrity?

Solid-phase peptide synthesis (SPPS) with Fmoc-protected this compound is commonly used. To prevent epimerization during coupling:

  • Activate amino acids with HOBt/DIC at 0–4°C.
  • Limit microwave-assisted heating to ≤ 50°C.
  • Use orthogonal protecting groups (e.g., Boc for the α-amino group) during fragment condensation . Post-synthesis, LC-MS and MALDI-TOF verify sequence and chirality .

Q. What computational tools aid in predicting the biological activity of derivatives of this compound?

Molecular docking (AutoDock Vina, Schrödinger Suite) assesses binding affinity to target proteins like enzymes or receptors. Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to predict reactivity. QSAR models trained on naphthalene-containing analogs can optimize substituent effects on pharmacokinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.